Product packaging for Dihydrokaempferol-3-O-arabinoside(Cat. No.:CAS No. 1573177-78-2)

Dihydrokaempferol-3-O-arabinoside

Cat. No.: B600356
CAS No.: 1573177-78-2
M. Wt: 420.37
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrokaempferol-3-O-arabinoside is a chemical compound offered for research and development purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Dihydrokaempferol, also known as aromadendrin, is a dihydroflavonol serving as a key intermediate in the biosynthesis of other flavonoids. The parent compound, dihydrokaempferol, has been the subject of scientific interest due to its diverse range of biological activities, which include anti-inflammatory, antioxidant, antidiabetic, neuroprotective, and hepatoprotective effects . These properties make it a compound of interest for investigating pathways related to oxidative stress, immune response, and metabolic disorders. The arabinoside moiety in this compound is a sugar modification that can significantly influence the compound's solubility, bioavailability, and biological activity compared to its aglycone form. Researchers can utilize this compound to study flavonoid metabolism, structure-activity relationships, and its specific mechanisms of action in various in vitro and in vivo model systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O10 B600356 Dihydrokaempferol-3-O-arabinoside CAS No. 1573177-78-2

Properties

CAS No.

1573177-78-2

Molecular Formula

C20H20O10

Molecular Weight

420.37

Origin of Product

United States

Natural Occurrence and Distribution of Dihydrokaempferol 3 O Arabinoside

Plant Sources and Isolation

Dihydrokaempferol-3-O-arabinoside and its close derivatives have been identified in a range of plant species, spanning from ancient flowering plants to conifers.

Identification in Specific Plant Species and Genera:

While the specific isolation of this compound has been noted from the leaves of Nectandra hihua medchemexpress.com, a comprehensive survey of its distribution is still emerging. However, studies on related dihydroflavonol glycosides provide strong indications of the types of plants in which it may be found.

For instance, the genus Engelhardia has been a significant source of dihydroflavonol glycosides. Research on Engelhardia roxburghiana has led to the isolation of several diastereomeric pairs of dihydroflavonol glycosides, such as astilbin (B1665800) and engelitin, from its leaves nih.govresearchgate.netresearchgate.net. Another related compound, Dihydrokaempferol-3-O-α-L-rhamnoside, which differs only in the sugar moiety, has been isolated from the roots of the Monterey Cypress (Cupressus macrocarpa) semanticscholar.org.

The water lily family (Nymphaeaceae) is another promising source. Studies on various Nymphaea species have revealed a rich diversity of flavonoids, including various glycosides of kaempferol (B1673270) and quercetin (B1663063), which are structurally related to dihydrokaempferol (B1209521) cas.cnresearchgate.netresearchgate.net. The presence of dihydrokaempferol as a key intermediate in the flavonoid biosynthesis pathway in these plants suggests that its glycosides, including the 3-O-arabinoside form, could be present cas.cn.

The table below summarizes the identification of this compound and closely related compounds in various plant species.

CompoundPlant SpeciesFamily
This compoundNectandra hihuaLauraceae
Dihydroflavonol glycosides (e.g., astilbin, engelitin)Engelhardia roxburghianaJuglandaceae
Dihydrokaempferol-3-O-α-L-rhamnosideCupressus macrocarpaCupressaceae
Kaempferol and Quercetin glycosidesNymphaea speciesNymphaeaceae

Distribution Across Plant Organs and Tissues

The distribution of this compound and its analogs appears to vary within the plant. The leaves are a primary site of accumulation for many flavonoids, as seen with the isolation of dihydroflavonol glycosides from the leaves of Engelhardia roxburghiana researchgate.net and this compound from the leaves of Nectandra hihua medchemexpress.com. Similarly, the leaves of boysenberry have been found to contain Kaempferol 3-O-arabinoside chemfaces.com.

However, other plant parts can also be sources of these compounds. For example, Dihydrokaempferol-3-O-α-L-rhamnoside was isolated from the roots of Cupressus macrocarpa semanticscholar.org. In tropical water lilies, flavonoids, including various glycosides, are abundant in the petals and are linked to flower coloration cas.cnresearchgate.net.

Methodologies for Initial Extraction and Isolation

The extraction and isolation of this compound and other flavonoids from plant materials typically involve a multi-step process.

Initial Extraction: The initial step usually involves the extraction of the plant material with a solvent. Methanol and ethanol, often mixed with water, are commonly used due to their ability to dissolve a wide range of flavonoid glycosides dynamicextractions.com. The choice of solvent can be critical, and its polarity can be adjusted to optimize the extraction of the target compounds.

Purification and Isolation: Following the initial extraction, the crude extract is subjected to various chromatographic techniques to separate and purify the individual compounds. A common approach involves partitioning the extract between different solvents of varying polarities to achieve a preliminary separation.

For the isolation of dihydroflavonol glycosides from Engelhardia roxburghiana, a sophisticated technique called high-performance counter-current chromatography (HPCCC) was employed nih.govdynamicextractions.com. This method uses a two-phase solvent system to separate compounds based on their differential partitioning between the two liquid phases. In some cases, additives like hydroxypropyl-β-cyclodextrin are used to enhance the resolution of closely related compounds like diastereomers nih.gov.

Other chromatographic methods such as column chromatography over silica (B1680970) gel or Sephadex are also widely used for the purification of flavonoids researchgate.net. High-performance liquid chromatography (HPLC) is often the final step to obtain highly pure compounds and is also used for the quantitative analysis of the isolated flavonoids researchgate.net.

Chemo-taxonomic and Ecological Significance

Role as a Natural Plant Metabolite

This compound is a product of the flavonoid biosynthetic pathway, a major route for the production of secondary metabolites in plants cas.cn. Dihydroflavonols, the parent compounds of this compound, are key intermediates in this pathway, leading to the synthesis of both flavonols and anthocyanins, which are important for pigmentation and plant defense cas.cn.

The presence and specific types of flavonoid glycosides can be characteristic of certain plant lineages and are therefore valuable for chemo-taxonomy, the classification of plants based on their chemical constituents msu.ru. For example, the profile of flavonol glycosides has been used as a chemotaxonomic marker in the genus Rosa []. Similarly, the types of flavonoids found in Nymphaea species have been proposed as useful for authentication and for understanding the evolutionary relationships within the genus researchgate.net. The specific glycosylation patterns of flavonoids are often species-specific, making them useful chemical fingerprints.

Involvement in Plant Defense Mechanisms

Flavonoids, including dihydroflavonol glycosides, play a crucial role in protecting plants from various environmental stresses. Their functions are diverse and include antioxidant and antimicrobial activities.

Antioxidant Activity: this compound has been reported to possess good antioxidant capacity medchemexpress.com. Flavonoids can scavenge reactive oxygen species (ROS), which are harmful byproducts of metabolic processes and are produced in increased amounts during stress conditions such as high light, UV radiation, and pathogen attack. By neutralizing ROS, these compounds help to protect cellular components from oxidative damage chemfaces.comnih.gov. The antioxidant properties of kaempferol and its glycosides are well-documented nih.govpjoes.commdpi.com.

Antimicrobial Activity: There is growing evidence that flavonoids contribute to the defense of plants against microbial pathogens. A study on Cupressus macrocarpa demonstrated that Dihydrokaempferol-3-O-α-L-rhamnoside exhibited antibacterial activity against Salmonella enterica isolates semanticscholar.org. This suggests that this compound may also possess similar properties, contributing to the chemical defense arsenal (B13267) of the plants that produce it. The antimicrobial action of flavonoids can involve various mechanisms, including the disruption of microbial membranes and the inhibition of essential enzymes researchgate.netagrilife.orgtubitak.gov.tr.

The table below details some of the research findings on the bioactivity of this compound and related compounds.

CompoundBioactivitySource of Information
This compoundAntioxidant medchemexpress.com
Kaempferol 3-O-arabinosideAntioxidant, Antibacterial chemfaces.com
Dihydrokaempferol-3-O-α-L-rhamnosideAntibacterial semanticscholar.org
Kaempferol and its glycosidesAntioxidant, Antimicrobial nih.gov

Biosynthesis and Metabolic Pathways of Dihydrokaempferol 3 O Arabinoside

General Flavonoid Biosynthetic Pathway

The biosynthesis of all flavonoids, including dihydrokaempferol (B1209521), originates from the phenylpropanoid pathway. mdpi.com This core pathway provides the essential building blocks for the characteristic C6-C3-C6 flavonoid skeleton. d-nb.info

The journey to dihydrokaempferol begins with the amino acid L-phenylalanine. nih.gov Through the action of a series of enzymes, phenylalanine is converted into 4-coumaroyl-CoA, which serves as a primary substrate for flavonoid biosynthesis. mdpi.comnih.gov The key enzymes in this initial phase are phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). nih.gov This sequence of reactions is a common entry point for the synthesis of numerous phenolic compounds in plants. nih.gov

Once 4-coumaroyl-CoA is available, the pathway enters the specific flavonoid branch, leading to the formation of dihydroflavonols like dihydrokaempferol. This stage is characterized by the sequential action of three crucial enzymes. mdpi.com

The first committed step in the flavonoid pathway is catalyzed by Chalcone (B49325) Synthase (CHS). researchgate.net This enzyme facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce a C15 intermediate known as naringenin (B18129) chalcone. nih.govresearchgate.net

Subsequently, Chalcone Isomerase (CHI) acts upon naringenin chalcone. nih.govnih.gov CHI catalyzes the stereospecific cyclization of the chalcone into the flavanone (B1672756) (2S)-naringenin. nih.gov Naringenin represents a critical branch point in flavonoid metabolism, serving as a direct precursor for various classes of flavonoids. nih.govfrontiersin.org

The conversion of the flavanone naringenin into the dihydroflavonol (also known as a flavanonol) dihydrokaempferol is catalyzed by the enzyme Flavanone-3-hydroxylase (F3H). nih.govresearchgate.netnih.gov F3H is a 2-oxoglutarate-dependent dioxygenase that introduces a hydroxyl group at the C-3 position of the C-ring of naringenin. nih.govresearchgate.net This hydroxylation step is vital as it creates dihydrokaempferol (also called aromadendrin), a key intermediate that can be further processed to produce flavonols and anthocyanins. nih.govnih.gov The expression of the F3H gene is crucial in determining the flux of metabolites towards these downstream branches of the flavonoid pathway. nih.gov

Table 1: Key Enzymes in Dihydrokaempferol Biosynthesis

Enzyme Abbreviation Substrate(s) Product
Phenylalanine ammonia-lyase PAL L-Phenylalanine Cinnamic acid
Cinnamate-4-hydroxylase C4H Cinnamic acid 4-Coumaric acid
4-coumaroyl-CoA ligase 4CL 4-Coumaric acid 4-Coumaroyl-CoA
Chalcone Synthase CHS 4-Coumaroyl-CoA, Malonyl-CoA Naringenin Chalcone
Chalcone Isomerase CHI Naringenin Chalcone Naringenin
Flavanone-3-hydroxylase F3H Naringenin Dihydrokaempferol

Key Enzymatic Steps Leading to Dihydrokaempferol

Glycosylation Reactions in Dihydrokaempferol-3-O-arabinoside Synthesis

Glycosylation is a common modification of flavonoid compounds, significantly impacting their properties such as solubility, stability, and biological activity. nih.govuc.pt The formation of this compound from dihydrokaempferol is achieved through such a glycosylation event.

The enzymatic transfer of a sugar moiety to an acceptor molecule, such as a flavonoid, is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs). nih.gov These enzymes utilize an activated sugar donor, typically a UDP-sugar, and transfer the sugar to a specific hydroxyl group on the acceptor molecule. nih.gov

In the synthesis of this compound, a specific UGT transfers an arabinose sugar from a UDP-arabinose donor to the hydroxyl group at the C-3 position of the dihydrokaempferol molecule. While various UDP-sugars like UDP-glucose, UDP-galactose, and UDP-rhamnose are commonly used by plant UGTs, the use of UDP-arabinose is also well-documented. nih.govresearchgate.net For instance, the synthesis of quercetin-3-O-arabinoside in engineered E. coli has been demonstrated using a UGT from Arabidopsis thaliana (AtUGT78D3) which specifically utilizes UDP-arabinose. researchgate.net A similar mechanism, involving a specific UGT with affinity for both dihydrokaempferol and UDP-arabinose, is responsible for the final step in the biosynthesis of this compound.

Specificity of Arabinosyl Transferases

The biosynthesis of this compound from the aglycone dihydrokaempferol is completed by the action of specific enzymes known as arabinosyltransferases. These enzymes belong to the broader family of UDP-dependent glycosyltransferases (UGTs), which are responsible for the glycosylation of a wide array of plant secondary metabolites. Glycosylation is a critical modification that can alter the solubility, stability, and biological activity of flavonoid compounds.

The transfer of an arabinose sugar moiety to the 3-hydroxyl group of dihydrokaempferol is a highly specific process. The enzymes catalyzing this reaction exhibit a pronounced specificity for the sugar donor molecule, which is typically UDP-β-L-arabinopyranose. nih.gov Research into a flavonoid arabinosyltransferase from Arabidopsis thaliana and the characterization of an arabinosyltransferase from oat (Avena strigosa), AsAAT1 (UGT99D1), has demonstrated high specificity for this UDP-arabinose donor. nih.gov In Arabidopsis, the enzyme AtUGT78D3 has been identified as responsible for the arabinosylation of flavonols to produce their corresponding 3-O-arabinoside derivatives. researchgate.net

The molecular basis for this sugar donor specificity is an area of active research. Studies have identified specific amino acid residues within the enzyme's active site that are crucial for recognizing and binding UDP-arabinose. For instance, targeted mutagenesis experiments have shown that converting specific amino acids in an arabinosyltransferase can change its preference to a glucosyltransferase, highlighting the precise molecular determinants of sugar donor selection. nih.govfrontiersin.org Investigations into arabinosyltransferases in monocots and eudicots suggest that the specificity for UDP-arabinose evolved independently in these plant lineages. nih.gov

Enzyme/FamilyOrganismFunctionKey Findings
AsAAT1 (UGT99D1) Avena strigosa (Oat)Adds L-Arabinose to a triterpene scaffold.Shows high specificity for UDP-β-L-arabinopyranose; specific amino acids identified for sugar donor specificity. nih.gov
AtUGT78D3 Arabidopsis thalianaPerforms arabinosylation of flavonols.Produces flavonol 3-O-arabinoside derivatives. researchgate.net
CsARAD1 / CsARAD2 Camellia sinensis (Tea)Arabinosyltransferases involved in the arabinan (B1173331) biosynthesis pathway.Expression is affected by environmental factors and abiotic stress; linked to flavonoid modification. mdpi.com

Interplay with Other Flavonoid Biosynthesis Branches

The metabolic pathway leading to this compound is intricately connected with other branches of flavonoid biosynthesis. Dihydrokaempferol itself is a key intermediate, standing at a metabolic crossroads that can lead to the production of various classes of flavonoids.

Competition with Anthocyanin Biosynthesis Pathways

One of the most significant metabolic intersections is the competition for dihydroflavonol substrates, including dihydrokaempferol, between the flavonol and anthocyanin biosynthesis pathways. researchgate.net Two key enzymes compete for this common precursor:

Flavonol Synthase (FLS): This enzyme catalyzes the conversion of dihydroflavonols (like dihydrokaempferol) into flavonols (like kaempferol), which are generally colorless or faintly colored. nih.gov

Dihydroflavonol 4-Reductase (DFR): This enzyme directs dihydroflavonols towards the anthocyanin pathway, leading to the formation of leucoanthocyanidins, which are then converted into colorful anthocyanin pigments by anthocyanidin synthase (ANS). pnas.orgnih.gov

The partitioning of metabolic flux between these two competing pathways is largely determined by the relative expression levels of FLS and DFR genes. researchgate.net This competition is a common mechanism that underpins the spatial patterning of pigments in plants, particularly in flowers. pnas.orgfrontiersin.orgnih.gov For example, in the flowers of Mimulus lewisii, high expression of FLS in specific regions diverts dihydroflavonols away from the anthocyanin pathway, resulting in white areas on the otherwise pink petals. pnas.orgnih.gov This differential expression can be controlled by specific transcription factors. pnas.org Similarly, studies in apple (Malus species) have shown a negative correlation between the accumulation of kaempferol (B1673270) 3-O-glycosides and cyanidin (B77932) 3-O-glycosides (anthocyanins) in flowers, which is linked to the competitive expression of MdFLS and MdDFR genes. nih.gov

Co-occurrence with Other Flavonol and Dihydroflavonol Derivatives

This compound is frequently found in plant tissues alongside a suite of other structurally related flavonoid glycosides. Metabolomic analyses of various plant species reveal its co-occurrence with other dihydroflavonols and a variety of flavonol derivatives, often based on the same aglycones (kaempferol and quercetin).

In the flowers of several Malus genotypes, for instance, this compound is detected along with other kaempferol and quercetin (B1663063) glycosides. nih.gov This co-occurrence reflects the shared upstream biosynthetic pathway and the presence of various glycosyltransferases capable of attaching different sugar moieties to the flavonoid cores. A study on blueberry leaves under salt stress also showed that the accumulation of kaempferol 3-O-arabinoside increased in conjunction with other flavonoids, including kaempferol 3-O-beta-D-xyloside and myricetin-3-o-galactoside. mdpi.com In willow (Salix), a sulfated derivative, dihydrokaempferol-7-sulfate, was found to co-occur with sulfated forms of taxifolin (B1681242) (dihydroquercetin) and eriodictyol. nih.gov The presence of these related compounds indicates a complex and interconnected metabolic network where various enzymes act on a common pool of precursors.

Plant SpeciesTissueCo-occurring Flavonoids with this compound
Malus spp. (Apple) FlowersKaempferol 3-O-xyloside, Kaempferol 3-O-rhamnoside, Quercetin 3-O-galactoside, Quercetin 3-O-glucoside, Quercetin 3-O-xyloside, Quercetin 3-O-arabinoside, Quercetin 3-O-rhamnoside, Cyanidin 3-O-galactoside. nih.gov
Vaccinium spp. (Blueberry) LeavesKaempferol 3-O-beta-D-xyloside, Myricetin-3-o-galactoside, Epicatechin, Prodelphinidin C2. mdpi.com
Salix spp. (Willow) Leaves & StemsDihydrokaempferol-7-sulfate, Taxifolin-7-O-sulfate, Eriodictyol-7-O-sulfate, Naringenin-7-O-sulfate. nih.gov
Medicago sativa (Alfalfa) StemsPelargonidin-3-O-arabinoside, Cyanidin-3-O-glucoside, Kaempferol-3-O-rutinoside. d-nb.info

Advanced Analytical Methodologies for Dihydrokaempferol 3 O Arabinoside Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical procedures for isolating and purifying Dihydrokaempferol-3-O-arabinoside from intricate sample matrices. edqm.eu The choice of technique is often dictated by the complexity of the sample, the required resolution, and the analytical throughput needed. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most frequently employed methods, while capillary electrophoresis (CE) presents a viable alternative with distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of flavonoid compounds, including dihydrokaempferol (B1209521) and its glycosides. mdpi.com In typical reversed-phase HPLC (RP-HPLC) applications, a non-polar stationary phase, such as C18, is used in conjunction with a polar mobile phase, commonly a gradient mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comsibran.ru

The detection of this compound is often accomplished using a photodiode array (PDA) or UV-Vis detector. Dihydroflavonols like dihydrokaempferol characteristically exhibit a primary absorption maximum around 290 nm. sibran.ru HPLC methods have been successfully applied to analyze extracts from various plant sources, separating dihydrokaempferol from other flavonoids like quercetin (B1663063) and kaempferol (B1673270). sibran.rue-jkfn.org For instance, HPLC analysis has been used to detect dihydrokaempferol in the biosynthesis of kaempferol and to identify it in plant extracts like those from Opuntia ficus-indica. e-jkfn.orgresearchgate.net The retention time of the compound, along with its UV spectrum, provides the initial identification, which is often confirmed with mass spectrometry.

Table 1: Example of HPLC Parameters for Flavonoid Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) sibran.ru
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile nih.gov
Elution Gradient elution sibran.ru
Flow Rate ~1.0 mL/min nih.gov
Detection PDA/UV at ~290 nm for dihydroflavonols sibran.ru
Column Temp. Ambient or controlled (e.g., 35-40 °C) hplc.euashs.org

This table presents a generalized set of HPLC conditions. Specific parameters are optimized for each unique application.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. mdpi.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling much higher backpressures. hplc.eu The primary advantages of UHPLC for the analysis of this compound include shorter run times, reduced solvent consumption, and sharper, more intense peaks, leading to lower limits of detection. nih.govhplc.eu

UHPLC is particularly effective for profiling complex phenolic compositions in plant extracts where numerous isomers and related compounds may co-elute in standard HPLC systems. nih.gov By providing higher separation efficiency, UHPLC minimizes the risk of co-elution and enhances the accuracy of both qualitative and quantitative analyses. nih.gov For example, a UHPLC method can shorten analysis time from over 60 minutes to under 20 minutes while improving separation. nih.gov These methods are often paired with high-resolution mass spectrometry for comprehensive metabolite profiling. researchgate.net

Table 2: Comparison of Typical HPLC and UHPLC Performance

FeatureHPLCUHPLC
Particle Size 3-5 µm mdpi.com< 2 µm mdpi.com
Analysis Time Longer (e.g., 30-60 min) researchgate.netShorter (e.g., <15 min) hplc.eunih.gov
Resolution GoodExcellent mdpi.com
Solvent Consumption HigherLower nih.gov
System Pressure Lower (<400 bar)Higher (up to 1000 bar or more) mdpi.com

This table highlights the general performance differences between the two techniques.

Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. nih.gov It offers advantages such as high separation efficiency, minimal sample and reagent consumption, and short analysis times. researchgate.net A specific CE method has been developed and validated for the sensitive separation, detection, and quantification of dihydrokaempferol. nih.gov

In this method, well-resolved and sharp peaks for dihydrokaempferol were obtained from plant leaf extracts. nih.gov The technique proved to have excellent linearity and reproducibility, with a reported limit of detection of 1.44 ng/µL for dihydrokaempferol. nih.gov This sensitivity makes CE suitable for assaying enzyme activity, such as that of flavanone (B1672756) 3-hydroxylase (F3H), by quantifying the production of dihydrokaempferol in small tissue samples. nih.gov While HPLC is more common, CE provides a comparable and sometimes superior alternative for the quantification of specific flavonoids in complex biological matrices. nih.gov

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with liquid chromatography (LC), it provides unparalleled selectivity and sensitivity, enabling the confident identification and measurement of the target compound in highly complex samples.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying flavonoids. Electrospray ionization (ESI) is a soft ionization technique commonly used, which typically generates a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov For this compound, the precursor ion would correspond to its molecular weight plus or minus a proton.

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion. The loss of the arabinoside moiety (a pentose (B10789219) sugar, 132 Da) is a characteristic fragmentation pattern for arabinoside glycosides. The resulting product ion would correspond to the aglycone, dihydrokaempferol ([M-H-132]⁻). ekb.eg Further fragmentation of the dihydrokaempferol aglycone can also be observed, providing additional structural confirmation. researchgate.net

UHPLC coupled with ESI-MS/MS (UHPLC-ESI-MS/MS) combines the superior separation power of UHPLC with the specificity of MS/MS, making it a powerful platform for profiling flavonoids in complex mixtures like strawberry, pepper, and various plant extracts. nih.govnih.govfrontiersin.org This technique has been instrumental in identifying various kaempferol glycosides, including kaempferol-3-O-arabinoside, in diverse botanical sources. ekb.egnih.govwhiterose.ac.uk

Table 3: Characteristic Mass Spectral Data for Flavonoid Glycoside Identification

Compound ClassPrecursor Ion [M-H]⁻Characteristic Neutral LossProduct Ion (Aglycone)
Hexoside Aglycone + 162162 Da (Hexose)Aglycone
Pentoside (e.g., Arabinoside) Aglycone + 132132 Da (Pentose)Aglycone
Rhamnoside Aglycone + 146146 Da (Deoxyhexose)Aglycone

This table illustrates common neutral losses observed in MS/MS experiments for flavonoid glycosides.

For accurate quantification in complex matrices, UHPLC-MS/MS is often operated in the Multiple Reaction Monitoring (MRM) mode. mdpi.comoup.com This approach offers exceptional sensitivity and selectivity by monitoring a specific fragmentation reaction (a "transition") for the target analyte—from a specific precursor ion to a specific product ion. nih.gov This minimizes interferences from the sample matrix, which is crucial when analyzing trace levels of a compound in biological fluids, plant tissues, or food products. ugr.es

The development of a quantitative UHPLC-MS/MS method involves optimizing the chromatographic conditions for separation and the mass spectrometer parameters (e.g., collision energy) to achieve the most intense and stable MRM transition. oup.com The method is then validated for linearity, accuracy, precision, and recovery. nih.gov Such validated methods have been successfully applied to the simultaneous determination of multiple active components in traditional Chinese medicine preparations and for pharmacokinetic studies in rat plasma, demonstrating the robustness and reliability of this technique for quantitative analysis in challenging matrices. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Beyond Basic Identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of natural products like this compound. mdpi.com While basic one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, advanced NMR experiments are crucial for the complete and detailed assignment of all proton and carbon signals, confirming the identity of the aglycone, the sugar moiety, and their connectivity.

Advanced NMR Experiments for Detailed Structural Assignment

A suite of two-dimensional (2D) NMR experiments is employed to overcome the limitations of 1D NMR, such as signal overlap and ambiguity in assignments. These experiments provide information about the connectivity between atoms within the molecule.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for establishing proton-proton coupling networks. It reveals which protons are directly coupled to each other, typically through two or three bonds. This is instrumental in assigning the protons within the aromatic rings of the dihydrokaempferol aglycone and within the arabinose sugar ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbons. columbia.edu This is a highly sensitive technique that allows for the direct assignment of protonated carbons. diva-portal.org By combining the information from COSY and HSQC, the carbon skeleton of both the aglycone and the sugar can be systematically traced.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably one of the most powerful tools for elucidating the structure of complex molecules. ustc.edu.cn It detects long-range correlations between protons and carbons, typically over two to three bonds. columbia.edu This is particularly vital for identifying non-protonated carbons, such as the carbonyl carbon (C-4) and the oxygen-substituted carbons of the flavonoid skeleton. Crucially, the HMBC experiment provides the definitive link between the aglycone and the sugar moiety by showing a correlation between the anomeric proton of the arabinose and the carbon at the point of attachment on the dihydrokaempferol, which is C-3.

The following tables summarize the typical ¹H and ¹³C NMR chemical shift assignments for dihydrokaempferol and the arabinoside moiety, based on data from related flavonoid glycosides. These assignments are confirmed through the application of the advanced NMR experiments described above.

Table 1: ¹H NMR (Proton) Chemical Shift Data for this compound (Data presented is illustrative and based on typical values for similar flavonoid glycosides)

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-2~5.0d~11.5
H-3~4.6d~11.5
H-6~5.9d~2.0
H-8~5.9d~2.0
H-2'~6.8d~8.5
H-3'~7.3d~8.5
H-5'~7.3d~8.5
H-6'~6.8d~8.5
H-1'' (Arabinose)~5.2d~7.0
Arabinose Protons~3.2 - 4.0m

Table 2: ¹³C NMR (Carbon) Chemical Shift Data for this compound (Data presented is illustrative and based on typical values for similar flavonoid glycosides)

Carbon Chemical Shift (δ) in ppm
C-2~84
C-3~78
C-4~197
C-4a~101
C-5~164
C-6~97
C-7~167
C-8~96
C-8a~163
C-1'~129
C-2'~130
C-3'~116
C-4'~159
C-5'~116
C-6'~130
C-1'' (Arabinose)~103
C-2'' (Arabinose)~72
C-3'' (Arabinose)~74
C-4'' (Arabinose)~69
C-5'' (Arabinose)~66

Hyphenated Techniques (e.g., HPLC-SPE-NMR)

For the analysis of complex mixtures containing this compound, such as plant extracts, hyphenated techniques are invaluable. High-Performance Liquid Chromatography (HPLC) is the separation method of choice for natural products. nih.gov When coupled with NMR, it allows for the structural elucidation of individual components within a mixture without the need for laborious isolation.

HPLC-SPE-NMR (High-Performance Liquid Chromatography - Solid-Phase Extraction - Nuclear Magnetic Resonance): This advanced hyphenated technique provides a powerful solution for obtaining high-quality NMR data from minor components in a complex matrix. semanticscholar.org The workflow involves:

HPLC Separation: The extract is first separated using an HPLC system.

Peak Trapping: As the targeted compound, this compound, elutes from the column, the corresponding peak is selectively trapped onto a solid-phase extraction (SPE) cartridge. semanticscholar.org

Elution and NMR Analysis: The trapped compound is then eluted from the SPE cartridge with a deuterated solvent directly into the NMR flow probe for analysis. chromatographyonline.com

This method allows for the accumulation of a sufficient amount of the analyte for detailed 1D and 2D NMR experiments, even when the compound is present in very low concentrations in the original mixture. semanticscholar.orgresearchgate.net It avoids the need for complete isolation of the compound, which can be a time-consuming and often difficult process. semanticscholar.org The use of HPLC-SPE-NMR has been successfully applied to the characterization of various flavonoid glycosides from plant extracts, demonstrating its utility in the research of compounds like this compound. researchgate.net

Biotechnological Production and Engineering of Dihydrokaempferol 3 O Arabinoside

Microbial Biosynthesis Systems

Microbial hosts such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are powerful and versatile cell factories for producing valuable chemicals, including flavonoids. Their well-understood genetics, rapid growth, and amenability to genetic engineering make them ideal platforms for reconstituting and optimizing complex biosynthetic pathways.

Engineering of Saccharomyces cerevisiae for Dihydroflavonol Production

Saccharomyces cerevisiae is a favored eukaryotic host for producing plant-derived compounds like dihydroflavonols due to its ability to correctly fold and modify complex enzymes, such as the cytochrome P450 monooxygenases that are crucial in flavonoid biosynthesis. The production of dihydrokaempferol (B1209521) (DHK), the aglycone precursor of Dihydrokaempferol-3-O-arabinoside, has been successfully demonstrated in engineered yeast.

The biosynthetic pathway to DHK begins with the amino acid L-phenylalanine. nih.gov A series of heterologous enzymes from various plant sources are introduced into the yeast to construct the pathway. nih.govpnas.org This multi-step conversion involves the following key enzymes:

Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.

Cinnamic Acid 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid. This step requires a co-expressed P450 reductase (CPR) for electron transfer.

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (a metabolite native to yeast) to form naringenin (B18129) chalcone.

Chalcone Isomerase (CHI): Isomerizes naringenin chalcone into its flavanone (B1672756) form, (2S)-naringenin.

Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that catalyzes the stereospecific 3-hydroxylation of naringenin to produce dihydrokaempferol. nih.govnih.gov

Research has focused on optimizing this pathway to improve DHK titers. Strategies include screening for highly active enzyme variants from different plant species, balancing enzyme expression levels using promoters of varying strengths, and enhancing the interaction between P450 enzymes (like C4H) and their redox partners. wikipedia.orgnih.gov For instance, studies on the production of the related compound dihydroquercetin in S. cerevisiae have highlighted that the accumulation of intermediates like naringenin and DHK can be a significant bottleneck, necessitating careful tuning of the pathway enzymes. wikipedia.orgnih.gov

Table 1: Key Enzymes for Dihydrokaempferol (DHK) Biosynthesis This table outlines the primary enzymes required for the heterologous production of DHK in a microbial host.

Enzyme NameAbbreviationEC NumberFunction
Phenylalanine Ammonia-LyasePAL4.3.1.24Converts L-phenylalanine to cinnamic acid
Cinnamic Acid 4-HydroxylaseC4H1.14.14.91Converts cinnamic acid to p-coumaric acid
4-Coumarate:CoA Ligase4CL6.2.1.12Converts p-coumaric acid to p-coumaroyl-CoA
Chalcone SynthaseCHS2.3.1.74Converts p-coumaroyl-CoA and malonyl-CoA to naringenin chalcone
Chalcone IsomeraseCHI5.5.1.6Converts naringenin chalcone to naringenin
Flavanone 3-HydroxylaseF3H1.14.11.9Converts naringenin to dihydrokaempferol

Recombinant Escherichia coli for Glycoside Synthesis

Escherichia coli is a widely used prokaryotic host for metabolic engineering due to its rapid growth and the vast array of available genetic tools. While yeast is often preferred for the initial production of flavonoid aglycones involving P450 enzymes, E. coli has been successfully engineered to perform the final glycosylation step to produce flavonoid glycosides, including those containing arabinose. google.com

The synthesis of this compound in E. coli requires two key components: the aglycone substrate (dihydrokaempferol) and the activated sugar donor (UDP-L-arabinose). DHK can either be supplied exogenously to the culture medium or produced in situ by co-expressing the biosynthetic pathway described previously.

The critical step is the generation of UDP-L-arabinose and its subsequent transfer to DHK. The biosynthesis of UDP-L-arabinose in plants involves a pathway that can be reconstituted in E. coli. This pathway starts from the central metabolite UDP-glucose. The key enzymes for this conversion are:

UDP-glucose 6-dehydrogenase (UGD): Oxidizes UDP-glucose to UDP-glucuronic acid.

UDP-glucuronic acid decarboxylase (UXS): Decarboxylates UDP-glucuronic acid to form UDP-xylose.

UDP-xylose 4-epimerase (UXE): Interconverts UDP-xylose and UDP-L-arabinose.

Once both DHK and UDP-L-arabinose are available in the cell, a specific UDP-glycosyltransferase (UGT) is required to catalyze the transfer of the arabinosyl group to the 3-hydroxyl position of DHK. Plant genomes contain large families of UGTs with varying substrate specificities. nih.govnih.gov Identifying and expressing a UGT that specifically recognizes both DHK and UDP-L-arabinose is essential for the production of the final compound. For example, UGTs capable of arabinosylation have been identified and used to produce other glycosides, demonstrating the feasibility of this approach. nih.gov

Table 2: Key Enzymes for UDP-L-arabinose Synthesis in a Heterologous Host This table lists the enzymes necessary to produce the activated sugar donor required for the arabinosylation of dihydrokaempferol.

Enzyme NameAbbreviationEC NumberFunction
UDP-glucose 6-dehydrogenaseUGD1.1.1.22Converts UDP-glucose to UDP-glucuronic acid
UDP-glucuronic acid decarboxylaseUXS4.1.1.35Converts UDP-glucuronic acid to UDP-xylose
UDP-xylose 4-epimeraseUXE5.1.3.2Interconverts UDP-xylose and UDP-L-arabinose

Enzymatic Synthesis Approaches

In vitro enzymatic synthesis provides a powerful cell-free method for producing complex molecules like this compound. This approach offers several advantages over whole-cell biosynthesis, including the absence of competing metabolic pathways, simplified product purification, and the ability to operate under conditions that may be toxic to living cells.

Transglycosylation Reactions for Arabinoside Formation

Transglycosylation is an enzymatic reaction where a glycoside hydrolase (glycosidase) operating in reverse catalyzes the transfer of a sugar moiety from a donor molecule to an acceptor molecule. researchgate.net In the context of flavonoid glycoside synthesis, a flavonoid aglycone (like DHK) acts as the acceptor.

The reaction can be summarized as: Donor-Arabinose + Dihydrokaempferol ⇌ this compound + Donor

This approach avoids the need for expensive and unstable UDP-sugar donors. Instead, more accessible arabinose donors, such as p-nitrophenyl-α-L-arabinofuranoside or natural arabinosides, can be used. The key to a successful transglycosylation reaction is the selection of a suitable glycosidase with high transglycosylation activity and the optimization of reaction conditions (e.g., high substrate concentration, low water content) to favor the synthesis reaction over the competing hydrolysis reaction. nih.govresearchgate.net The regioselectivity of the glycosylation (i.e., attachment to the 3-OH group) depends on the specific enzyme used.

Enzyme Cascade Systems for Production Optimization

To improve the efficiency and economic viability of enzymatic synthesis, multiple enzymes can be combined in a one-pot cascade reaction. An enzyme cascade is a series of consecutive reactions where the product of one enzyme becomes the substrate for the next, mimicking natural metabolic pathways.

For the synthesis of this compound, a cascade could be designed to overcome the high cost of the UDP-L-arabinose sugar donor. Such a system might involve:

A set of enzymes (e.g., UXS and UXE) to synthesize UDP-L-arabinose from a cheaper precursor like UDP-glucuronic acid.

A UDP-sugar regeneration system that recycles the UDP byproduct back into an activated UDP-sugar, thereby driving the reaction equilibrium towards the glycosylated product.

The final glycosyltransferase (UGT) that transfers the arabinose from the regenerated UDP-L-arabinose to dihydrokaempferol.

Plant Cell Culture and Metabolic Engineering for Enhanced Production

Plant cell suspension cultures (PCSC) are an attractive platform for producing complex plant-specific secondary metabolites. nih.govnih.gov These cultures consist of undifferentiated plant cells grown in liquid media under sterile conditions. A key advantage of PCSC is that they contain the native cellular machinery for producing complex plant enzymes, including the correct folding and post-translational modifications required for enzymes like cytochrome P450s, which are often difficult to express functionally in microbial hosts. nih.gov

The production of this compound in plant cell cultures can be enhanced through several metabolic engineering strategies:

Overexpression of Key Genes: Increasing the expression of rate-limiting enzymes in the flavonoid biosynthetic pathway, such as PAL, CHS, or F3H, can boost the production of the DHK precursor. Similarly, overexpressing a specific arabinosyltransferase (UGT) can enhance the conversion of DHK to the final product.

Transcription Factor Engineering: The entire flavonoid pathway is often regulated by a complex of transcription factors (e.g., MYB, bHLH, and WD40 proteins). Overexpressing these regulatory proteins can upregulate multiple pathway genes simultaneously, leading to a significant increase in the accumulation of the target flavonoid glycoside.

Elicitation: The addition of signaling molecules, known as elicitors (e.g., methyl jasmonate or salicylic (B10762653) acid), to the culture medium can trigger plant defense responses, which often include the upregulation of secondary metabolite pathways like flavonoid biosynthesis. ucdavis.edu

In Situ Product Removal: To overcome feedback inhibition or product toxicity, resins can be added to the bioreactor to adsorb the synthesized flavonoid glycoside from the medium, thereby pulling the equilibrium of the pathway towards further production. nih.gov

These strategies, combined with the optimization of culture conditions (media composition, pH, temperature), can turn plant cell cultures into viable bio-factories for the sustainable production of this compound. nih.govnih.gov

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets and Signaling Pathways

A fundamental aspect of understanding the bioactivity of Dihydrokaempferol-3-O-arabinoside is the identification of its precise molecular targets and the signaling pathways it modulates. Currently, specific data on its direct protein interactions remain scarce. Future research should prioritize the deconvolution of its mechanism of action. This can be achieved through a combination of computational and experimental approaches. In-silico docking studies can predict potential binding affinities to a wide array of proteins, such as kinases, transcription factors, and enzymes involved in disease pathology. These computational predictions must then be validated through in-vitro binding assays and enzymatic activity analyses.

Furthermore, investigating its influence on key cellular signaling cascades, such as the MAPK, NF-κB, PI3K/Akt, and Nrf2 pathways, is crucial. Techniques like reporter gene assays, Western blotting, and phosphoproteomics can reveal how this compound affects these pathways, providing a mechanistic basis for its observed biological effects, such as antioxidant or anti-inflammatory activities.

Advanced Mechanistic Investigations Using Multi-Omics Technologies

To gain a holistic understanding of the biological impact of this compound, the application of multi-omics technologies is indispensable. mdpi.com These approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to the compound. mdpi.com

Integrative analysis of transcriptomics and proteomics can reveal how this compound alters gene and protein expression profiles. For instance, studies on related flavonoids in Camellia species have successfully used these techniques to identify differentially expressed genes and proteins in the flavonoid biosynthesis pathway, such as UDPG-flavonoid glucosyltransferases (UGTs), anthocyanidin synthase (ANS), and anthocyanidin reductase (ANR). nih.gov Similar approaches could pinpoint the specific genes and proteins that are regulated by this compound.

Metabolomics can be employed to track the metabolic fate of the compound and its downstream effects on cellular metabolism. Combining these datasets can help construct a comprehensive regulatory network, illustrating the intricate interactions between genes, proteins, and metabolites following treatment with the compound, as has been done for other flavonoids. nih.govresearchgate.net This systems-level perspective is critical for moving beyond a single-target-single-pathway paradigm.

Development of Innovative Delivery Systems for Enhanced Bioactivity in Experimental Models

A significant hurdle for the translational potential of many polyphenolic compounds, including flavonoid glycosides, is their often-low bioavailability. Future research must focus on designing and testing innovative delivery systems to overcome this limitation for this compound.

Strategies to be explored include encapsulation within nanoparticles, liposomes, or micelles. These formulations can protect the compound from enzymatic degradation in the gastrointestinal tract, improve its solubility, and facilitate its absorption and targeted delivery to specific tissues or cells. The surface of these delivery systems could be functionalized with targeting ligands to further enhance specificity. The development of such systems will be crucial for accurately assessing the compound's efficacy in pre-clinical animal models and eventually, for any potential therapeutic applications.

Sustainable and Scalable Bioproduction Strategies

For this compound to be a viable candidate for broader applications, sustainable and scalable production methods are necessary. Relying solely on extraction from plant sources can be inefficient and ecologically taxing. Therefore, exploring biotechnological production routes is a key future direction.

This involves metabolic engineering of microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae. By introducing and optimizing the expression of key genes from the flavonoid biosynthesis pathway, including those for chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and specific glycosyltransferases (GTs), it may be possible to establish a microbial fermentation process for high-yield production. Plant cell culture technology offers an alternative platform for controlled and sustainable production, independent of geographical and climatic constraints.

Comparative Studies with Other Dihydroflavonols and Flavonol Glycosides

To better understand the unique properties of this compound, it is essential to conduct comparative studies with structurally related compounds. These studies should focus on structure-activity relationships.

Key comparisons should include:

Dihydrokaempferol (B1209521) (aglycone): Comparing the glycoside to its aglycone will elucidate the role of the arabinose sugar moiety in its solubility, stability, and biological activity.

Kaempferol-3-O-arabinoside: A comparison with its corresponding flavonol glycoside will reveal the importance of the saturated C2-C3 bond in the C-ring for its molecular interactions and bioactivity.

Other Dihydroflavonol Glycosides: Comparing it with other dihydroflavonol glycosides (e.g., those with different sugar moieties like rhamnose or glucose) will provide insights into how the type of sugar affects its properties.

Other Kaempferol (B1673270) Glycosides: Comparative analyses with other kaempferol glycosides, as well as quercetin (B1663063) glycosides, can help contextualize its potency and mechanism relative to more widely studied flavonoids. nih.govresearchgate.net

Such comparative analyses, like those performed on flavonoids from Prosopis and Ceratonia species, can help establish functional similarities or differences on a molecular basis. nih.gov This knowledge is vital for identifying the most promising candidates for specific applications and for guiding the synthesis of novel, optimized derivatives.

Q & A

Basic: What analytical methods are recommended for identifying dihydrokaempferol-3-O-arabinoside in plant extracts?

Answer:

  • UPLC-MS/MS is a primary method for identification, leveraging high-resolution mass spectrometry to detect the molecular ion ([M+H]+ or [M-H]−) and fragment patterns. Compare retention times and spectral data (e.g., m/z 418.09 for [M+H]+) with authenticated standards or databases like MassBank .
  • Spectral libraries (e.g., NMR, UV-Vis) and chromatographic profiling (C18 reverse-phase columns with acetonitrile/water gradients) help distinguish it from structurally similar flavonoids, such as kaempferol-3-O-rhamnoside .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Control for variables : Differences in bioactivity may arise from purity (>95% by HPLC), solvent effects (DMSO vs. aqueous), or cell line specificity. Validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
  • Mechanistic validation : Combine in silico docking (targeting flavonoid-binding proteins) with in vitro models (e.g., ROS scavenging assays) to confirm activity pathways .

Basic: What are effective extraction protocols for isolating dihydrokaepmferol-3-O-arabinoside from natural sources?

Answer:

  • Solvent selection : Use methanol/water (70:30 v/v) or ethanol with 0.1% formic acid to enhance solubility of polar glycosides.
  • Column chromatography : Purify crude extracts via Sephadex LH-20 or C18 solid-phase extraction, followed by semi-preparative HPLC .

Advanced: What advanced techniques are used to determine glycosylation patterns and stereochemistry?

Answer:

  • 2D-NMR (COSY, HSQC, HMBC) : Resolve arabinoside linkage (e.g., α-L-configuration) and anomeric proton signals (δ 4.8–5.5 ppm) .
  • Enzymatic hydrolysis : Treat with α-L-arabinofuranosidase to confirm sugar moiety specificity, followed by LC-MS to analyze aglycone (dihydrokaempferol) .

Advanced: What challenges exist in synthesizing this compound, and how are they addressed?

Answer:

  • Glycosylation regioselectivity : Protect free hydroxyl groups on dihydrokaempferol (e.g., using tert-butyldimethylsilyl) before coupling with activated arabinose donors (e.g., trichloroacetimidates) .
  • Stereochemical control : Employ chiral catalysts (e.g., Lewis acids) to ensure α-L-arabinofuranoside formation, verified by polarimetry ([α]D = −231.6°) .

Basic: What natural sources are documented for this compound?

Answer:

  • Rodgersia podophylla (aerial parts, yield: 0.00017% dw) and Trifolium repens (flowers) are primary sources. Validate via metabolomic databases and species-specific flavonoid profiles .

Advanced: How can mechanistic studies elucidate the compound’s antioxidant and anti-inflammatory effects?

Answer:

  • ROS scavenging assays : Quantify superoxide (O2−) and hydroxyl (OH−) radical inhibition using electron paramagnetic resonance (EPR).
  • Cellular models : Use LPS-induced macrophages to measure NF-κB pathway modulation (e.g., IL-6, TNF-α suppression) via qPCR and Western blot .

Advanced: How to optimize quantification methods for trace levels in complex matrices?

Answer:

  • Isotope dilution : Spike samples with deuterated this compound as an internal standard for LC-MS/MS quantification.
  • Matrix-matched calibration : Prepare standards in blank plant extract to correct for ion suppression/enhancement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.